methyl 3-cyano-5-iodobenzoate
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Overview
Description
methyl 3-cyano-5-iodobenzoate is an organic compound with the molecular formula C9H6INO2 It is a derivative of benzoic acid, featuring a cyano group at the 3-position and an iodine atom at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-cyano-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of methyl-3-cyano-5-iodobenzoate may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
methyl 3-cyano-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds or alkyne-substituted derivatives.
Scientific Research Applications
methyl 3-cyano-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl-3-cyano-5-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The iodine atom can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar in structure but with the iodine atom at the 4-position.
4-Iodobenzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
methyl 3-cyano-5-iodobenzoate is unique due to the combination of the cyano and iodine substituents on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H6INO2 |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
methyl 3-cyano-5-iodobenzoate |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 |
InChI Key |
LETJJUYEEMJARN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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